2-phenoxy-N-(o-tolyl)ethanesulfonamide
Description
2-Phenoxy-N-(o-tolyl)ethanesulfonamide is a sulfonamide derivative characterized by a phenoxy group attached to an ethanesulfonamide backbone and an ortho-tolyl substituent on the nitrogen atom. Sulfonamides are renowned for their biological activity, particularly in enzyme inhibition and therapeutic applications . This compound’s structure combines a sulfonamide moiety (SO₂NH) with aromatic groups, which may enhance interactions with biological targets such as cyclooxygenase-2 (COX-2) or ceramidases. Its synthesis and evaluation are part of broader efforts to develop anti-inflammatory and analgesic agents with improved efficacy and safety profiles .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-13-7-5-6-10-15(13)16-20(17,18)12-11-19-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUGYFGSOKZDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(o-tolyl)ethanesulfonamide typically involves the reaction of 2-phenoxyethanol with o-toluidine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-phenoxyethanol is reacted with o-toluidine.
Step 2: A sulfonylating agent, such as sulfonyl chloride, is added to the reaction mixture.
Step 3: The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(o-tolyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy and o-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
2-phenoxy-N-(o-tolyl)ethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(o-tolyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The phenoxy and o-tolyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
2-Phenoxy-N-(o-tolyl)acetamide (C5)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
- Structure : Features a methoxy group at the ortho position of the phenyl ring and an ethyl substituent on the nitrogen.
- Key Differences: The methoxy group’s electron-donating nature reduces acidity compared to the phenoxy group in the target compound.
Fluorinated Ethanesulfonamides (e.g., pentafluoroethyl derivatives)
- Structure : Fluorinated alkyl chains or aromatic groups.
- Key Differences : Fluorination increases lipophilicity (logP) and metabolic stability but raises toxicity concerns, such as hepatotoxicity observed in rat studies . The absence of fluorine in the target compound may reduce such risks.
Pharmacological Activity
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | 2-Phenoxy-N-(o-tolyl)ethanesulfonamide | C5 (Acetamide) | N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315 | ~283 | ~305 |
| logP | ~3.2 | ~2.8 | ~2.5 |
| Solubility (aq., mg/mL) | Low (0.1–0.5) | Moderate (1–2) | Low (0.2–0.6) |
| pKa | ~10.5 | ~15.5 | ~9.8 |
- Key Observations : The sulfonamide’s lower pKa enhances ionization at physiological pH, improving target binding but reducing membrane permeability. Higher logP suggests better lipid solubility than methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
